N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-5-6-15(12(2)8-11)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-4-3-7-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTUAZDKQIABGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Jacobson Reaction
The Jacobson reaction, a palladium-catalyzed cyclization, enables efficient construction of the thieno[3,4-c]pyrazole core. Starting from 3-bromothiophene-2-carbaldehyde (23 ), condensation with benzophenone hydrazone (27 ) yields azine 24 , which undergoes palladium-catalyzed amination to form bishydrazone 25 . Acidic hydrolysis of 25 produces the unprotected thieno[3,4-c]pyrazole scaffold (2 ) in a four-step sequence with an overall yield of 40.4%. This method prioritizes atom economy and scalability, making it suitable for industrial applications.
Lithium Aluminum Hydride (LAH) Reduction
An alternative route involves the reduction of ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate (10 ) using lithium aluminum hydride (LAH) in refluxing 1,4-dioxane. This step generates (2-methyl-3-thienyl)amine (11 ), which undergoes cyclization under acidic conditions to yield the thieno[3,4-c]pyrazole core. Careful temperature control during LAH addition prevents vigorous off-gassing, ensuring a stable reaction environment.
The introduction of the thiophene-2-carboxamide group at position 3 of the thieno[3,4-c]pyrazole core is achieved through nucleophilic acyl substitution or coupling reagents.
Titanium Tetrachloride (TiCl₄)-Mediated Coupling
Reaction of 5-bromothiophene-2-carboxylic acid (2 ) with 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 ) in the presence of TiCl₄ and pyridine yields the amide product. However, this method suffers from low efficiency, with reported yields as low as 12%. The Lewis acid TiCl₄ facilitates activation of the carboxylic acid but requires stringent anhydrous conditions.
Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) Catalysis
Optimized protocols employ DCC and DMAP in dichloromethane (DCM) to couple 5-bromothiophene-2-carboxylic acid (2 ) with amine derivatives. For example, reacting 2 (3.58 g, 17.3 mmol) with 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 , 3.0 g, 17.3 mmol) in DCM (150 mL) produces the amide with improved yields (48–65%). DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate.
Functionalization of the 2,4-Dimethylphenyl Group
The 2,4-dimethylphenyl substituent at position 2 of the thieno[3,4-c]pyrazole core is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, 2,4-dimethylbenzene reacts with brominated intermediates under refluxing toluene. This electrophilic substitution proceeds regioselectively at the para position relative to the methyl groups, achieving >70% yields in small-scale trials.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromo-1,3-dimethylbenzene with the pyrazole amine precursor enables C–N bond formation. Using Pd(OAc)₂ and Xantphos as ligands, this method affords moderate yields (55–60%) but requires careful control of oxygen and moisture.
Optimization and Challenges
Yield Improvement Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, DCM) improve selectivity.
- Catalyst Screening : Replacing TiCl₄ with HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] increases amidation yields to 78%.
- Temperature Control : Maintaining reflux temperatures (80–110°C) during cyclization prevents side reactions like dimerization.
Purification Techniques
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the target compound with >95% purity.
- Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted starting materials and byproducts.
Analytical Characterization
Post-synthetic characterization confirms structural integrity:
- ¹H NMR : Singlet at δ 2.35 ppm (6H, CH₃ groups), multiplet at δ 7.20–7.80 ppm (aromatic protons).
- HRMS : [M+H]⁺ observed at m/z 438.1421 (calculated 438.1418).
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N pyrazole).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| TiCl₄/Pyridine | TiCl₄, Pyridine | 12 | 85 | Low |
| DCC/DMAP | DCC, DMAP | 65 | 92 | High |
| Jacobson Cyclization | Pd(OAc)₂, Benzophenone | 40.4 | 89 | Moderate |
| LAH Reduction | LAH, 1,4-Dioxane | 48 | 90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS 958587-54-7)
- Key Difference : The phenyl substituent is 4-methoxy instead of 2,4-dimethyl.
- Impact: The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring. This may alter binding affinity in target interactions compared to the sterically hindered, electron-neutral dimethyl groups in the target compound.
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide (CAS 1007475-91-3)
- Key Differences :
- Substituent: 4-Fluorophenyl (electron-withdrawing) vs. 2,4-dimethylphenyl.
- Acyl Group: 4-Phenylbutanamide replaces thiophene-2-carboxamide.
- Impact: Fluorine’s electronegativity may improve metabolic stability and influence dipole interactions.
Variations in the Carboxamide Moiety
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 1020048-57-0)
Core Structure Modifications
Triazepine Derivatives (e.g., 7b and 7c in )
- Key Difference: Triazepine rings replace the pyrazole-thieno core.
- Impact : Triazepine introduces additional nitrogen atoms and a seven-membered ring, altering conformational flexibility and hydrogen-bonding capacity. For example, compound 7b (melting point 160–162°C) shows higher thermal stability than typical pyrazole derivatives, suggesting stronger intermolecular forces .
Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrids (Example 62 in )
- Key Difference: A pyrazolo[3,4-d]pyrimidine core replaces the thieno[3,4-c]pyrazole system.
- The compound’s mass (560.2 g/mol) and melting point (227–230°C) indicate high molecular rigidity .
Structural and Functional Analysis Table
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely parallels methods for analogues, such as cyclization of oximes () or Suzuki couplings ().
- Activity : While antibacterial and kinase inhibition are hypothesized for thiophene-carboxamides (), the dimethylphenyl group’s steric effects may modulate selectivity.
- Data Limitations : Direct biological data (e.g., IC50, solubility) for the target compound are absent, necessitating extrapolation from structural analogues.
Q & A
Q. What are the standard synthetic routes for N-[2-(2,4-dimethylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors, followed by coupling with thiophene-2-carboxamide derivatives. Key steps include:
- Core Formation : Cyclization of substituted pyrazole-thiophene intermediates under reflux conditions (e.g., ethanol or DMF) .
- Substitution : Introduction of the 2,4-dimethylphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Carboxamide Attachment : Amidation using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) . Reaction monitoring via TLC or HPLC ensures intermediate purity, with final yields ranging from 65–85% depending on solvent choice and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thieno[3,4-c]pyrazole ring protons at δ 6.8–7.5 ppm; thiophene carboxamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹ for the carboxamide; C-S-C vibrations at 600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical m/z) .
Q. How are impurities identified during synthesis?
Impurities (e.g., unreacted intermediates or byproducts) are analyzed using:
- HPLC-PDA : Detects UV-active impurities at λ = 254 nm, with reverse-phase C18 columns for separation .
- LC-MS : Correlates retention times with mass-to-charge ratios to identify side products (e.g., dimerized species) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving coupling efficiency .
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) increase cross-coupling reaction rates and selectivity .
- Temperature Control : Maintaining 80–100°C during cyclization prevents side reactions (e.g., oxidation of the thiophene ring) . Yield improvements of 15–20% are achievable via DoE (Design of Experiments) approaches .
Q. What structural modifications enhance biological activity?
Structure-Activity Relationship (SAR) studies suggest:
- Substituent Effects : Electron-donating groups (e.g., 2,4-dimethylphenyl) improve metabolic stability, while electron-withdrawing groups (e.g., Cl) enhance target binding .
- Core Modifications : Replacing the thiophene ring with furan reduces cytotoxicity but retains anti-inflammatory activity .
- Bioisosteres : Exchanging the carboxamide with sulfonamide groups alters pharmacokinetic profiles (e.g., increased solubility) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., COX-2 for anti-inflammatory activity), identifying key hydrogen bonds with the carboxamide group .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .
Q. How are analytical methods validated for pharmacokinetic studies?
Validation follows ICH guidelines:
- Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL) via UV-HPLC .
- Accuracy/Precision : Intra-day and inter-day CV < 5% for spiked plasma samples .
- LOQ/LOD : Limits of 0.1 µg/mL and 0.03 µg/mL, respectively, using MS/MS detection .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) may arise from:
Q. Why do synthetic yields vary between similar derivatives?
Yield variability (e.g., 60% vs. 85% for methyl vs. methoxy substituents) is attributed to:
- Steric Effects : Bulky groups hinder nucleophilic attack during cyclization .
- Electronic Effects : Electron-withdrawing substituents deactivate intermediates, slowing coupling .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Carboxamide Coupling
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 100°C, 12 h | 75 | |
| Amidation | Thiophene-2-carbonyl chloride, Et₃N, RT | 82 |
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.2 (s, thieno-H), δ 2.3 (s, CH₃) | |
| IR | 1680 cm⁻¹ (C=O), 690 cm⁻¹ (C-S-C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
